CYP1A2 Time-Dependent Inhibition: N-[3-(2-Quinoxalinyl)phenyl]benzamide vs. Structural Analogs
In a time-dependent inhibition assay using human liver microsomes preincubated for 0.5 hr with NADPH, N-[3-(2-quinoxalinyl)phenyl]benzamide showed an IC50 of 2.53 µM against CYP1A2 [1]. A structurally related quinoxaline benzamide analog (CHEMBL3586434, bearing a modified benzamide substituent) exhibited a markedly weaker IC50 of 9.30 µM in the same assay system, suggesting that the unsubstituted benzamide moiety retains a measurable CYP1A2 liability [2]. This difference may influence the selection of this compound as a negative control or a probe for metabolic stability studies.
| Evidence Dimension | CYP1A2 Time-Dependent Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.53 µM |
| Comparator Or Baseline | Analog CHEMBL3586434: IC50 = 9.30 µM |
| Quantified Difference | 3.7-fold more potent CYP1A2 inhibition vs. comparator analog |
| Conditions | Human liver microsomes, 0.5 hr NADPH preincubation, LC-MS/MS readout |
Why This Matters
For researchers designing ADME-Tox panels, this differential CYP inhibition profile necessitates inclusion of the specific compound rather than a generic quinoxaline amide to obtain accurate DDI risk stratification.
- [1] BindingDB ID BDBM50601513. Target: Cytochrome P450 1A2 (Human). IC50 = 2.53E+3 nM. CHEMBL5180351. View Source
- [2] BindingDB ID BDBM50092813. Target: Cytochrome P450 1A2 (Human). IC50 = 9.30E+3 nM. CHEMBL3586434. View Source
